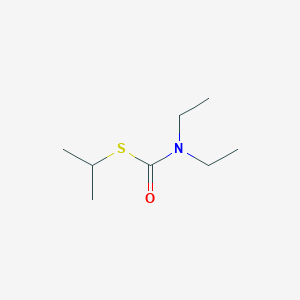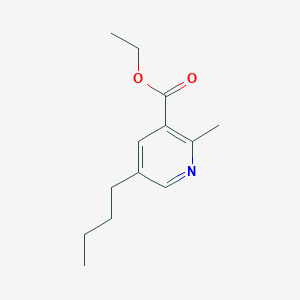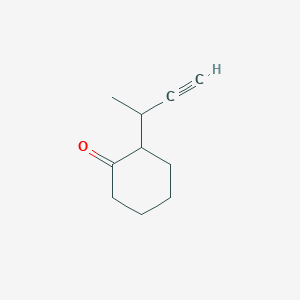
(4-Ethenylphenyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethenylphenyl)cyanamide is an organic compound with the molecular formula C9H8N2 It is characterized by the presence of a cyanamide group (-C≡N) attached to a phenyl ring, which is further substituted with an ethenyl group (-CH=CH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)cyanamide typically involves the reaction of 4-vinylbenzyl chloride with sodium cyanamide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chloride group by the cyanamide anion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be utilized to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethenylphenyl)cyanamide can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-ethenylbenzaldehyde or 4-ethenylbenzoic acid.
Reduction: Formation of 4-ethenylphenylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(4-Ethenylphenyl)cyanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Ethenylphenyl)cyanamide is not well-documented. it is likely that the compound interacts with biological molecules through its cyanamide and ethenyl groups. The cyanamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ethenyl group may also participate in covalent bonding with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methylphenyl)cyanamide: Similar structure but with a methyl group instead of an ethenyl group.
(4-Ethylphenyl)cyanamide: Similar structure but with an ethyl group instead of an ethenyl group.
(4-Phenyl)cyanamide: Lacks the ethenyl group, only has the phenyl and cyanamide groups.
Uniqueness
(4-Ethenylphenyl)cyanamide is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and modification, making it a versatile compound in synthetic chemistry.
Propiedades
| 96388-70-4 | |
Fórmula molecular |
C9H8N2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(4-ethenylphenyl)cyanamide |
InChI |
InChI=1S/C9H8N2/c1-2-8-3-5-9(6-4-8)11-7-10/h2-6,11H,1H2 |
Clave InChI |
LHAUESSGZQDMBD-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









